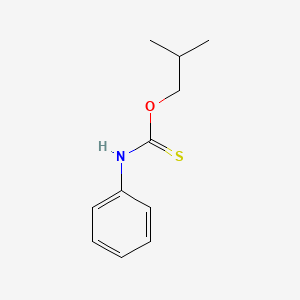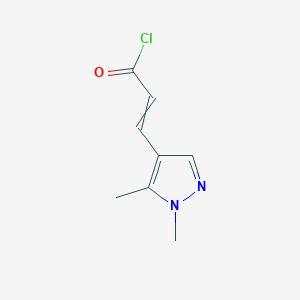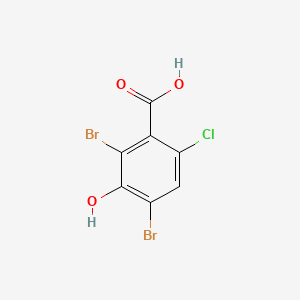
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3Br2ClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloro-3-hydroxybenzoic acid typically involves the bromination and chlorination of 3-hydroxybenzoic acid. The process can be summarized as follows:
Bromination: 3-Hydroxybenzoic acid is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 4 positions of the benzene ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce a chlorine atom at the 6 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2,4-Dibromo-6-chlorobenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form simpler derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products with different functional groups replacing the bromine and chlorine atoms.
Oxidation: 2,4-Dibromo-6-chlorobenzoic acid.
Reduction: Derivatives with fewer halogen atoms.
Scientific Research Applications
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs with antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Analytical Chemistry: The compound is employed as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-chloro-3-hydroxybenzoic acid depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromo-3-hydroxybenzoic acid: Similar structure but with an additional bromine atom.
2,4-Dibromo-3-hydroxybenzoic acid: Lacks the chlorine atom at the 6 position.
2,4-Dichloro-3-hydroxybenzoic acid: Contains chlorine atoms instead of bromine.
Uniqueness
2,4-Dibromo-6-chloro-3-hydroxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H3Br2ClO3 |
|---|---|
Molecular Weight |
330.36 g/mol |
IUPAC Name |
2,4-dibromo-6-chloro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3Br2ClO3/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1,11H,(H,12,13) |
InChI Key |
ZRHDNVDYZWTNMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


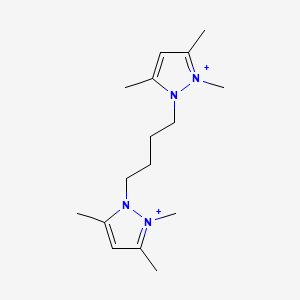
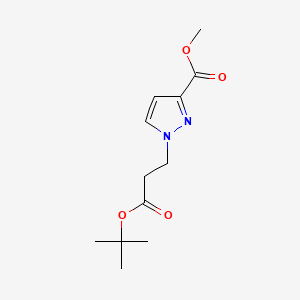
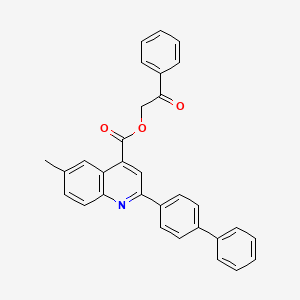

![2-Oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466986.png)
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)

![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)

